molecular formula C13H14ClNO B2436014 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride CAS No. 1909310-10-6

2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride

Cat. No.: B2436014
CAS No.: 1909310-10-6
M. Wt: 235.71
InChI Key: VGWUWLWYAMCSDW-UHFFFAOYSA-N
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Description

2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride is a chemical compound with the molecular formula C13H13NO.ClH and a molecular weight of 235.71 g/mol . It is known for its unique structure, which includes a fused furo-pyridine ring system. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenylpyridine with a suitable furan derivative in the presence of a strong acid, such as hydrochloric acid, to facilitate the cyclization process . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process, making it more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde derivative, while reduction can produce a fully saturated compound .

Scientific Research Applications

2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-phenyl-4H,5H,6H,7H-furo[2,3-c]pyridine hydrochloride
  • 5-methyl-4H,5H,6H,7H-thiazolo[5,4-c]pyridine-2-carboxylic acid

Uniqueness

2-phenyl-4H,5H,6H,7H-furo[3,2-c]pyridine hydrochloride is unique due to its specific furo-pyridine ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-phenyl-4,5,6,7-tetrahydrofuro[3,2-c]pyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c1-2-4-10(5-3-1)13-8-11-9-14-7-6-12(11)15-13;/h1-5,8,14H,6-7,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGWUWLWYAMCSDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1OC(=C2)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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